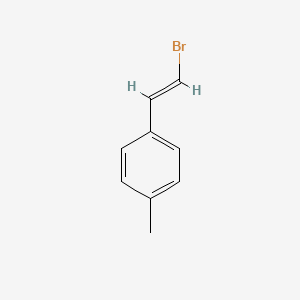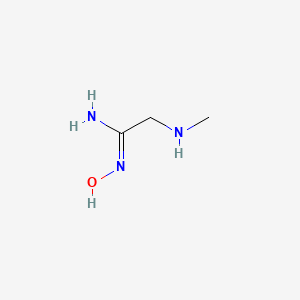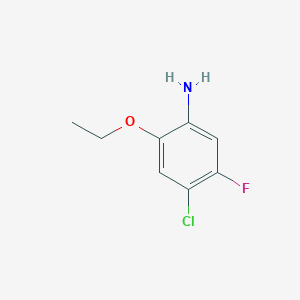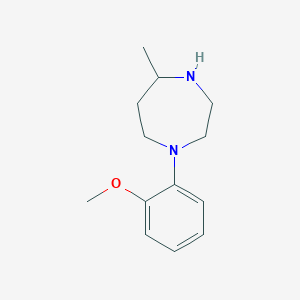
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal typically involves the formation of the triazole ring followed by the introduction of the aldehyde group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an alkyne reacts with an azide to form the triazole ring. The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
2,2-Dimethyl-3-(1H-1,2,3-triazol-4-yl)propanal: A similar compound without the methyl group on the triazole ring.
Uniqueness
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is unique due to the presence of both the triazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This combination of functional groups makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methyltriazol-4-yl)propanal |
InChI |
InChI=1S/C8H13N3O/c1-8(2,6-12)4-7-5-11(3)10-9-7/h5-6H,4H2,1-3H3 |
InChI Key |
OJEBVSKOVXPSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN(N=N1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)

amine](/img/structure/B15272421.png)










